Divinylbenzene
Overview
Description
Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber.
1,2-Divinylbenzene is a member of styrenes.
Mechanism of Action
Target of Action
Divinylbenzene (DVB) is an organic compound with the chemical formula C6H4(CH=CH2)2 . It is related to styrene (vinylbenzene, C6H5−CH=CH2) by the addition of a second vinyl group . The primary targets of DVB are the molecules that it interacts with during the polymerization process. It is used in producing cross-linked polymers .
Mode of Action
DVB, along with styrene as a co-monomer, is used in producing cross-linked polymers . The double bonds in the vinyl groups of DVB can open and react with other molecules, forming a polymer chain. This process is known as polymerization. High concentrations of DVB can lead to the formation of popcorn polymers .
Biochemical Pathways
The key biochemical pathway involved in the action of DVB is the polymerization process. DVB and styrene react to form the copolymer styrene-divinylbenzene, S-DVB or Sty-DVB . The resulting cross-linked polymer is mainly used for the production of ion exchange resin and Merrifield resins for peptide synthesis .
Pharmacokinetics
For example, DVB is a pale, straw-colored liquid with a density of 0.914 g/mL . It is insoluble in water but soluble in ethanol and ether .
Result of Action
The primary result of DVB’s action is the formation of cross-linked polymers. These polymers have a variety of applications, including the production of ion exchange resins and Merrifield resins for peptide synthesis . The cross-linking process gives the polymers their unique properties, such as high stability and resistance to degradation.
Action Environment
The action of DVB is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the polymerization process requires specific conditions, including a certain temperature range and the presence of a catalyst . Additionally, DVB is a flammable liquid, and its handling and storage require careful consideration of safety measures .
Biochemical Analysis
Biochemical Properties
DVB has been used in the creation of porous polystyrene polymers, which have been used as supports for enzyme immobilization . For instance, trypsin has been immobilized on a polystyrene–divinylbenzene cation–exchange membrane via electrostatic and hydrophobic interactions . Another study showed that lipase was reversibly immobilized on poly(styrene–this compound) beads surface functionalized with di-block polymer grafting and multi-modal ligand attachment .
Cellular Effects
It has been used in the synthesis of porous polystyrene polymer cross-linked with DVB, which has been applied in hemoperfusion to efficiently remove toxins like bilirubin .
Molecular Mechanism
The molecular mechanism of DVB primarily involves its role in the formation of cross-linked polymers. DVB is used in the copolymerization process with styrene to form styrene-divinylbenzene (S-DVB), resulting in a cross-linked polymer . This cross-linking is crucial for the stability and functionality of the resulting polymer.
Temporal Effects in Laboratory Settings
The effect of DVB on the kinetics of post-radiation chemical graft polymerization of styrene on polyethylene film has been studied . The rate of graft polymerization varies with the concentration of DVB in the solution .
Metabolic Pathways
Dvb is produced by the dehydrogenation of diethylbenzene .
Transport and Distribution
Dvb has been used in the creation of porous polystyrene polymers, which have been used as supports for enzyme immobilization .
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRTYDVEIRVNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10, Array | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30110005 | |
Record name | 1,2-Divinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid. | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzene, diethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Divinyl benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/477 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Poly(divinylbenzene) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21517 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIVINYL BENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/226 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Divinyl benzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VINYLSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIVINYL BENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/226 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Divinyl benzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Divinyl benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/477 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | VINYLSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIVINYL BENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/226 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Divinyl benzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005% | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VINYLSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Divinyl benzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93 | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | VINYLSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIVINYL BENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/226 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Divinyl benzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 4.48 | |
Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Divinyl benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/477 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | VINYLSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIVINYL BENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/226 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Divinyl benzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE. | |
Record name | VINYLSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
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Color/Form |
Pale, straw-colored liquid. | |
CAS No. |
1321-74-0, 91-14-5, 9003-69-4 | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
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Record name | 1,2-Diethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-14-5 | |
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Record name | o-Divinylbenzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, diethenyl- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,2-Divinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |
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Record name | Divinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-divinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.858 | |
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Record name | Benzene, diethenyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.764 | |
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Record name | O-DIVINYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4W41DJ9H | |
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Record name | VINYLSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
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Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | DIVINYL BENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/226 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F | |
Record name | DIVINYL BENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VINYLSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIVINYLBENZENE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIVINYL BENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/226 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Divinyl benzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Q1: What makes divinylbenzene a key component in polymer synthesis?
A1: this compound acts as a cross-linker in polymerization reactions due to its two reactive vinyl groups. These groups can participate in polymerization with other monomers like styrene, forming cross-links between polymer chains. [, , ]
Q2: How does the concentration of this compound affect the properties of styrene-divinylbenzene copolymers?
A2: Increasing the this compound concentration generally leads to a higher degree of cross-linking in the resulting copolymer. This results in increased rigidity, enhanced thermal stability, and reduced swelling in solvents. [, ]
Q3: What role do diluents play in the synthesis of porous styrene-divinylbenzene copolymers?
A3: Diluents like cyclohexane, cyclohexanol, and cyclohexanone are crucial in creating porous structures within styrene-divinylbenzene copolymers. The choice and concentration of the diluent significantly impact the pore size distribution and surface area of the resulting material. [, ]
Q4: Can you describe the different pore structures observed in styrene-divinylbenzene copolymers and their origins?
A4: Styrene-divinylbenzene copolymers can exhibit hierarchical porosity with three distinct pore sizes:
- Large pores (500-10,000+ Å): Exist between aggregates, influenced by diluent amount and polymerization conditions. []
Q5: How does the isomeric form of this compound (meta or para) influence the pore structure of the resulting polymers?
A5: The choice of meta-divinylbenzene or para-divinylbenzene can lead to differences in pore size distribution. Polymers synthesized with 2-ethylhexanoic acid as a porogen show a significant shift towards a bimodal pore size distribution when using meta-divinylbenzene compared to para-divinylbenzene. []
Q6: What are some applications of this compound-based polymers in separation science?
A6: this compound-based polymers are utilized in various separation techniques due to their controllable pore structure and surface chemistry. Applications include:
- Ion-exchange chromatography: Sulfonated styrene-divinylbenzene resins are widely used for separating ions based on charge differences. [, ]
- Solid-phase extraction: Hydrophobic styrene-divinylbenzene resins, or those functionalized with polar groups, are used to extract and concentrate analytes from complex matrices. [, ]
- Size-exclusion chromatography: Porous styrene-divinylbenzene particles can be tailored to separate molecules based on their size. []
Q7: How can this compound-based polymers be modified to enhance their selectivity for specific applications?
A7: Surface functionalization is key to tuning the selectivity of this compound-based polymers. This can be achieved by:
- Introducing specific functional groups: Chloromethylation followed by further reactions allows the incorporation of various functional groups like amines, thiols, or carboxylic acids, tailoring the material for specific interactions with target molecules. [, ]
- Grafting polymer chains: Grafting hydrophilic polymers like poly(ethylene glycol) onto the surface can enhance biocompatibility and reduce nonspecific adsorption in biological applications. []
- Imprinting techniques: Molecular imprinting creates specific recognition sites for target molecules by using a template molecule during the polymerization process. []
Q8: What are the advantages of using this compound-based magnetic nanocomposites in separation and extraction processes?
A8: Magnetic styrene-divinylbenzene nanocomposites offer several advantages:
- Easy separation: The magnetic core allows for easy separation of the material from the treated solution using an external magnetic field. [, ]
Q9: How does the incorporation of nanoparticles, like silver, influence the properties and applications of this compound-based materials?
A9: Incorporating silver nanoparticles into poly(styrene-co-divinylbenzene) microspheres can impart catalytic properties. These composite materials have shown excellent catalytic activity in the degradation of methylene blue, making them promising for environmental remediation applications. []
Q10: Can you describe the use of this compound-based materials in immobilizing enzymes?
A10: this compound-based polymers, specifically partially porous poly(styrene-divinylbenzene) particles, can be used as supports for enzyme immobilization. For example, lipase from Candida rugosa has been immobilized on these particles, exhibiting improved thermal stability and altered enzymatic activity compared to the free enzyme. []
Q11: How are this compound-based polymers used in microencapsulation for heat storage applications?
A11: Poly(this compound) microcapsules containing phase-change materials like octadecane have been investigated for heat storage. The polymer shell provides structural integrity and thermal stability, while the encapsulated octadecane undergoes phase transitions, absorbing and releasing heat. The size and morphology of these microcapsules influence their heat storage capacity and thermal properties. [, ]
Q12: What spectroscopic techniques are commonly employed to characterize this compound and its polymers?
A12: Various spectroscopic methods are crucial for structural analysis:
- Nuclear Magnetic Resonance (NMR): Provides information about the structure, composition, and monomer ratios in this compound copolymers. [, ]
- Infrared Spectroscopy (IR): Identifies functional groups and analyzes the chemical bonds present in this compound and its polymers. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and provides structural information about this compound and its derivatives. []
Q13: What are some challenges and considerations in modeling the polymerization of this compound using computational methods?
A13: Modeling this compound polymerization is complex due to factors like:
- Cross-linking: Accurately simulating the formation of cross-links and their impact on polymer properties is challenging. [, ]
- Multiple isomers: The presence of this compound isomers with different reactivities adds complexity to the modeling process. []
Q14: What are some emerging areas of research involving this compound-based materials?
A14: Current research trends include:
- Creating sustainable and biodegradable alternatives: Exploring the use of renewable resources and developing biodegradable this compound-based materials to minimize environmental impact. []
Q15: What are some considerations for the sustainable use and disposal of this compound-based materials?
A15: Addressing the environmental impact of these materials requires:
- Developing recyclable this compound-based polymers: Designing materials that can be easily depolymerized or reprocessed to reduce waste generation. []
- Assessing and mitigating potential risks: Evaluating the environmental fate and toxicity of this compound-based materials to minimize any negative ecological impact. []
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